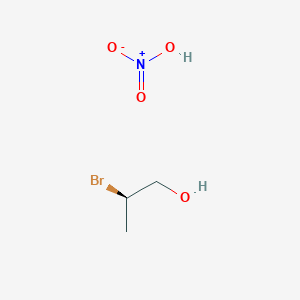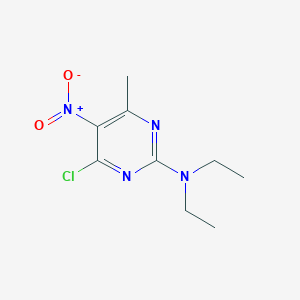
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine is a chemical compound with the molecular formula C10H15ClN4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine typically involves the nitration of a pyrimidine derivative followed by chlorination and subsequent alkylation. The general synthetic route can be summarized as follows:
Nitration: The starting material, 6-methylpyrimidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Alkylation: Finally, the chlorinated product is alkylated with diethylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 4-Chloro-N,N-diethyl-6-methyl-5-aminopyrimidin-2-amine.
Oxidation: 4-Chloro-N,N-diethyl-6-formyl-5-nitropyrimidin-2-amine or 4-Chloro-N,N-diethyl-6-carboxyl-5-nitropyrimidin-2-amine.
Applications De Recherche Scientifique
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to nucleotides.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition or modification of their function. The chlorine and diethylamine groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine
- 4-Chloro-6-methyl-2-pyrimidinamine
- 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
Uniqueness
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine is unique due to the presence of both the diethylamine and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
648414-40-8 |
|---|---|
Formule moléculaire |
C9H13ClN4O2 |
Poids moléculaire |
244.68 g/mol |
Nom IUPAC |
4-chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C9H13ClN4O2/c1-4-13(5-2)9-11-6(3)7(14(15)16)8(10)12-9/h4-5H2,1-3H3 |
Clé InChI |
YLIQOSBCJVQOSP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
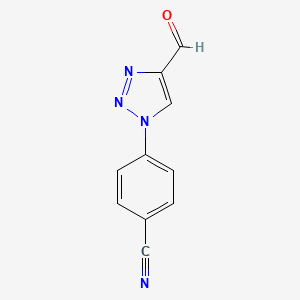
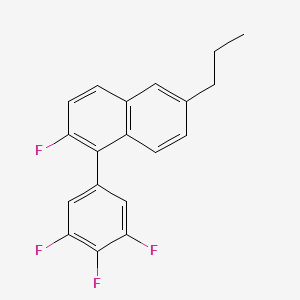

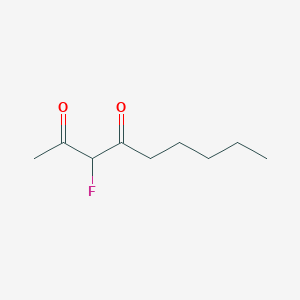
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)
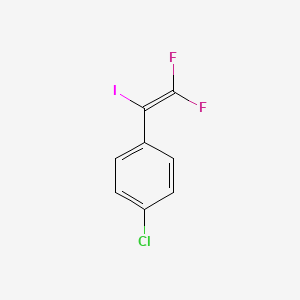
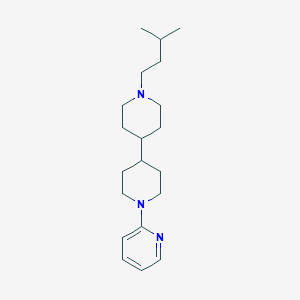
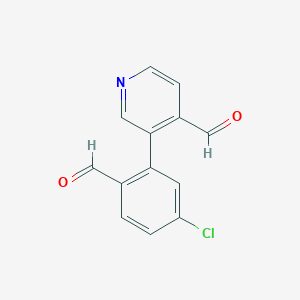
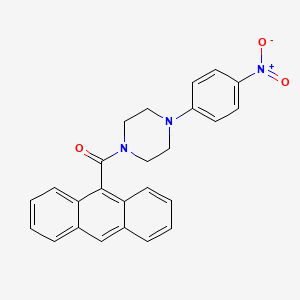
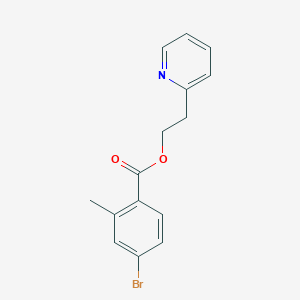
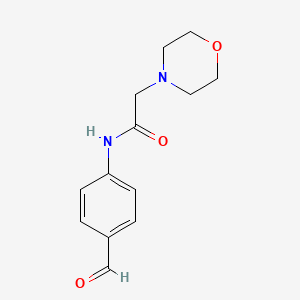
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
